molecular formula C14H9N3O3 B11853343 2-(4-Nitrophenyl)phthalazin-1(2H)-one

2-(4-Nitrophenyl)phthalazin-1(2H)-one

Cat. No.: B11853343
M. Wt: 267.24 g/mol
InChI Key: FCVWQIJQXGNAEL-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)phthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)phthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-1,4-dione. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the desired compound. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-(4-Aminophenyl)phthalazin-1(2H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

2-(4-Nitrophenyl)phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)quinazolin-4(3H)-one
  • 2-(4-Nitrophenyl)benzoxazin-4(3H)-one
  • 2-(4-Nitrophenyl)pyridazin-3(2H)-one

Uniqueness

2-(4-Nitrophenyl)phthalazin-1(2H)-one is unique due to its specific structural features, including the phthalazinone core and the nitrophenyl substituent. These structural elements confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrophenyl group enhances its potential for redox reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

2-(4-nitrophenyl)phthalazin-1-one

InChI

InChI=1S/C14H9N3O3/c18-14-13-4-2-1-3-10(13)9-15-16(14)11-5-7-12(8-6-11)17(19)20/h1-9H

InChI Key

FCVWQIJQXGNAEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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